molecular formula C5H5ClN2O2S B1301561 5-Chloro-2-(methylsulfonyl)pyrimidine CAS No. 38275-47-7

5-Chloro-2-(methylsulfonyl)pyrimidine

Cat. No.: B1301561
CAS No.: 38275-47-7
M. Wt: 192.62 g/mol
InChI Key: UEWMTFZGDJZUPJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfonyl)pyrimidine: is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Chemistry: 5-Chloro-2-(methylsulfonyl)pyrimidine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents. Its derivatives have shown promise in inhibiting specific biological targets.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.

Safety and Hazards

While specific safety and hazard information for 5-Chloro-2-(methylsulfonyl)pyrimidine is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine typically involves the chlorination of 2-(methylsulfonyl)pyrimidine. One common method includes the reaction of 2-(methylsulfonyl)pyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-(methylsulfonyl)pyrimidine+SOCl2This compound+HCl+SO2\text{2-(methylsulfonyl)pyrimidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 2-(methylsulfonyl)pyrimidine+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-2-(methylsulfonyl)pyrimidine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(methylsulfonyl)pyrimidine or 5-alkoxy-2-(methylsulfonyl)pyrimidine can be obtained.

Comparison with Similar Compounds

  • 2-Chloro-4-(methylsulfonyl)pyrimidine
  • 5-Chloro-2-(methylthio)pyrimidine
  • 5-Bromo-2-(methylsulfonyl)pyrimidine

Comparison: 5-Chloro-2-(methylsulfonyl)pyrimidine is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the pyrimidine ring. This combination imparts distinct reactivity and properties compared to its analogs. For instance, the chlorine atom makes it more reactive towards nucleophiles, while the methylsulfonyl group enhances its solubility and stability.

Properties

IUPAC Name

5-chloro-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWMTFZGDJZUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369460
Record name 5-chloro-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-47-7
Record name 5-chloro-2-(methylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (5.7 g, 24 mmol) was refluxed in anisole (8 mL) until the evolution of carbon dioxide ceased. The reaction mixture was cooled to room temperature and filtered. The solid was washed with light petroleum ether (1×50 mL) and dried to obtain the title compound (4.10 g, 88% yield) as a light orange solid.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-(methylsulfonyl)pyrimidine
Reactant of Route 2
5-Chloro-2-(methylsulfonyl)pyrimidine

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